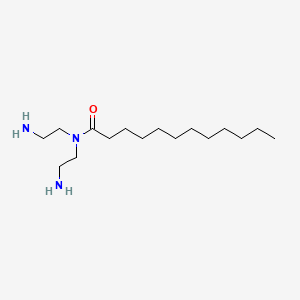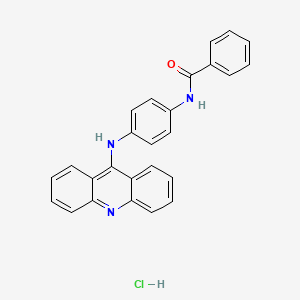
Benzanilide, 4'-(9-acridinylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of acridine, a compound known for its antitumor properties. This compound is particularly noted for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride typically involves the reaction of 9-aminoacridine with 4-chlorobenzanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.
Substitution: It can undergo nucleophilic substitution reactions, where the acridinylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The primary mechanism of action of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in rapidly dividing cells, making it effective against certain types of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative known for its antitumor activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its distinct chemical properties and biological activities make it a valuable compound in cancer research and therapy .
Propiedades
Número CAS |
37045-76-4 |
|---|---|
Fórmula molecular |
C26H20ClN3O |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H19N3O.ClH/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25;/h1-17H,(H,27,29)(H,28,30);1H |
Clave InChI |
GKUQGISTEDFRNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
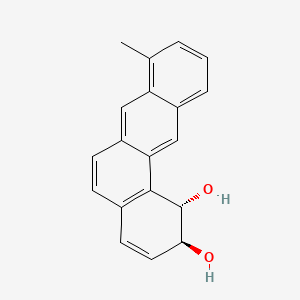
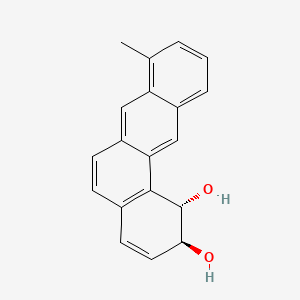
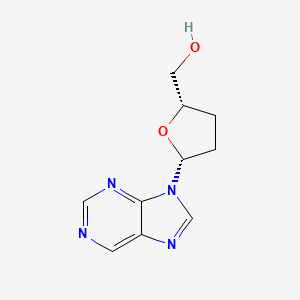
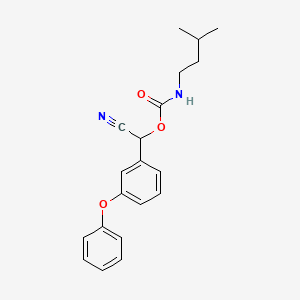


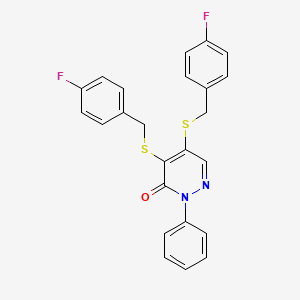

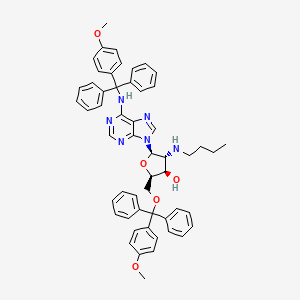
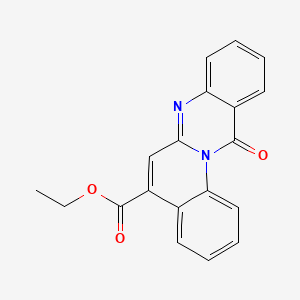
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

